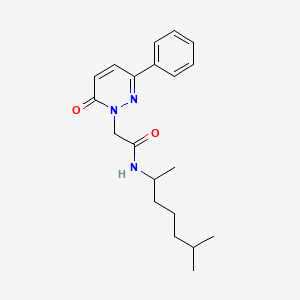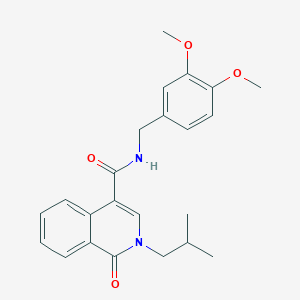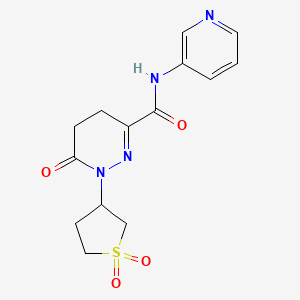
N,N-dimethyl-4-(1-propan-2-ylbenzimidazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzodiazole ring and a dimethylamino group. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with isopropylamine to form an intermediate, which is then reacted with 2-nitrobenzaldehyde under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency. Industrial methods also incorporate advanced purification techniques like recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the substituent used.
Scientific Research Applications
N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The benzodiazole ring is known to interact with DNA, potentially inhibiting the replication of certain pathogens. Additionally, the dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
Uniqueness
N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE stands out due to its unique combination of a benzodiazole ring and a dimethylamino group. This structure imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications further highlight its uniqueness.
Properties
Molecular Formula |
C18H21N3 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-propan-2-ylbenzimidazol-2-yl)aniline |
InChI |
InChI=1S/C18H21N3/c1-13(2)21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(3)4/h5-13H,1-4H3 |
InChI Key |
NFRZQEMCFZOKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylbenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11128379.png)
![1-(4-Methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128382.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128386.png)

![3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128391.png)

![1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine](/img/structure/B11128404.png)

![1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11128420.png)
![3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide](/img/structure/B11128439.png)
![8-methoxy-5-methyl-3-[3-(trifluoromethoxy)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11128444.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B11128452.png)
![(4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11128455.png)

